molecular formula C15H14ClFN2O2 B4626366 N-(3-chloro-4-fluorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide

N-(3-chloro-4-fluorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide

Cat. No. B4626366
M. Wt: 308.73 g/mol
InChI Key: VPIODPILEPWMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This mechanism of action has potential therapeutic applications in the treatment of a range of neurological and psychiatric disorders.

Scientific Research Applications

Medicinal Chemistry Applications

The development of selective and orally efficacious inhibitors of the Met kinase superfamily illustrates the potential of structurally similar compounds in targeting specific proteins involved in cancer progression. For example, the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) showcases the application of such compounds in creating potent inhibitors that demonstrate complete tumor stasis in vivo, highlighting the potential for related compounds in cancer therapy (Schroeder et al., 2009).

Material Science Applications

In the realm of materials science, the synthesis of new diphenylfluorene-based aromatic polyamides from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene is noteworthy. These polyamides exhibit remarkable solubility in organic solvents, high glass transition temperatures, and excellent thermal stability, indicating the potential of structurally related compounds in the development of high-performance polymers with advanced properties (Hsiao et al., 1999).

Synthetic Methodology Applications

The exploration of asymmetric deprotonation techniques, such as the use of s-BuLi/(-)-sparteine in generating enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, presents a compelling application in synthetic chemistry. This methodology affords high yields and enantiomeric excesses, demonstrating the utility of related structural frameworks in achieving precise stereochemical outcomes (Wu et al., 1996).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c16-11-9-10(5-6-12(11)17)18-15(20)19-7-1-3-13(19)14-4-2-8-21-14/h2,4-6,8-9,13H,1,3,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIODPILEPWMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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